(R)-methoprene
Overview
Description
(R)-methoprene is a synthetic insect growth regulator that is widely used in pest control. It is a member of the juvenile hormone analogs (JHAs) class of insecticides, which mimic the natural juvenile hormone (JH) in insects. (R)-methoprene is used to disrupt the normal development of insects, preventing them from reaching maturity and reproducing.
Scientific Research Applications
Pest Control in Stored Grain
(R)-Methoprene has been evaluated for its efficacy in controlling major pests in stored grains, like Rhyzopertha dominica, a significant threat to stored wheat. Studies reveal that even low concentrations of (R)-Methoprene can effectively suppress pest populations, indicating its potential as a safe and effective grain protectant (Arthur, 2004). Additionally, research has shown that the uneven application of (R)-Methoprene can influence its efficacy against Rhyzopertha dominica in wheat, emphasizing the importance of proper application techniques (Daglish & Nayak, 2010).
Impact on Non-Target Species and Environment
Investigations into the effects of Methoprene and its metabolites on non-target species have been conducted. For instance, studies on Xenopus laevis (African clawed frog) suggest that Methoprene and its degradation products do not pose significant developmental toxicity at concentrations typical in field applications, alleviating concerns about its environmental impact (Degitz et al., 2003). However, Methoprene can disrupt metabolic and gene expression levels in non-target organisms like adult lobsters, indicating potential unintended effects at the sub-cellular level (Walker et al., 2010).
Long-term Efficacy and Resistance Management
Research shows that Methoprene can provide multi-year protection to stored grains such as wheat, rice, and corn, with effective suppression of pests like Rhyzopertha dominica and Tribolium castaneum (Arthur, 2016). However, resistance to Methoprene in pests like Aedes nigromaculis has been reported, necessitating the development of resistance management strategies (Cornel et al., 2000).
Use in Mosquito Control
Methoprene's efficacy in controlling mosquito populations in various environments, such as stormwater catch basins, has been validated. Studies suggest it can effectively control mosquito larvae for extended periods under both field and laboratory conditions (Butler et al., 2006). It's also worth noting that while Methoprene primarily targets larvae, its exposure to adult Aedes aegypti has shown chronic effects, particularly on fecundity and egg hatch, which could be relevant for autocidal strategies in mosquito control (Brabant & Dobson, 2013).
properties
IUPAC Name |
propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGXHKASABOEEW-UQHDCKCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058240, DTXSID001033430 | |
Record name | Methoprene isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65733-17-7, 36557-27-4 | |
Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, [R-(E,E)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65733-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoprene, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoprene isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001033430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOPRENE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1VTH360PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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